molecular formula C6H9BrO2 B3286516 (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol CAS No. 828295-34-7

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol

Cat. No. B3286516
CAS RN: 828295-34-7
M. Wt: 193.04 g/mol
InChI Key: LHODWCNVZJCSBX-WDSKDSINSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

The molecular structure can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc. The electron configuration can also provide insights into the structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations for chiral compounds. The electron configuration can also affect the chemical properties .

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action refers to how it exerts its effect at the molecular level .

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on the safety and hazards associated with a chemical compound. It includes information on safe handling and storage, first aid measures, exposure controls, and personal protection .

properties

IUPAC Name

(1S,2S)-4-bromocyclohex-3-ene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-4-1-2-5(8)6(9)3-4/h3,5-6,8-9H,1-2H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHODWCNVZJCSBX-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(C1O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C[C@@H]([C@H]1O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00836285
Record name (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00836285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

828295-34-7
Record name (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00836285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol
Reactant of Route 2
(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol
Reactant of Route 3
Reactant of Route 3
(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol
Reactant of Route 4
(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol
Reactant of Route 5
(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol
Reactant of Route 6
(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol

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